molecular formula C12H20O3 B15303206 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one

Cat. No.: B15303206
M. Wt: 212.28 g/mol
InChI Key: DFMRLQUBMSUFAT-UHFFFAOYSA-N
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Description

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a methyl group at position 4 and a 3-ethoxypropanoyl moiety at position 2. The ethoxypropanoyl group introduces polarity and steric bulk, which may influence reactivity, solubility, and spectroscopic profiles compared to simpler derivatives.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-(3-ethoxypropanoyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C12H20O3/c1-3-15-7-6-12(14)10-8-9(2)4-5-11(10)13/h9-10H,3-8H2,1-2H3

InChI Key

DFMRLQUBMSUFAT-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)C1CC(CCC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one typically involves the reaction of 4-methylcyclohexanone with 3-ethoxypropanoic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) 4-Methylcyclohexan-1-one (CAS 589-92-4)
  • Molecular Weight : 112.17 g/mol .
  • Key Properties :
    • Boiling point: ~235–237°C (estimated) .
    • IR: Strong carbonyl absorption at ~1705 cm⁻¹ .
    • Applications: Intermediate in organic synthesis, e.g., Mannich reactions .
(b) (2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one
  • Structure: Mannich base with aryl and amino groups at position 2 .
  • Molecular Weight : ~325.4 g/mol (estimated).
  • Key Properties: Synthesized via three-component reaction (4-methylcyclohexanone, aniline, 4-methylbenzaldehyde) . Characterized by NMR, FT-IR, and mass spectrometry . Potential Applications: Antimicrobial or pharmaceutical research due to β-amino carbonyl motifs .
(c) 2-(2,2-Diphenylethyl)-4-methylcyclohexan-1-one
  • Structure : Bulky diphenylethyl group at position 2 .
  • Molecular Weight : 292.39 g/mol .
  • Key Properties :
    • Melting point: 67–69°C .
    • NMR: Complex splitting patterns due to diastereomers (δ 7.16–7.26 ppm for aromatic protons) .
    • Applications: Product of catalytic C–C bond-forming reactions .
(d) 4-(Hydroxymethyl)-4-methylcyclohexan-1-one (CAS 24730-90-3)
  • Structure : Hydroxymethyl and methyl groups at position 4 .
  • Molecular Weight : 142.20 g/mol .
  • Key Properties: Polar due to hydroxyl group; enhanced water solubility. Potential Use: Intermediate for functionalized cyclohexanes .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Key Substituents Boiling/Melting Point Polarity
4-Methylcyclohexan-1-one 112.17 None at C2 ~235–237°C (bp) Low
2-(3-Ethoxypropanoyl)-4-methyl- ~210.27* Ethoxypropanoyl at C2 Estimated higher bp Moderate-High
Target Compound
Mannich Base ~325.4 Aryl/amino groups at C2 Solid (mp data not shown) Moderate
2-(2,2-Diphenylethyl)-4-methyl- 292.39 Diphenylethyl at C2 67–69°C (mp) Low (hydrophobic)

*Estimated based on substituent contributions.

Spectroscopic Features

  • IR Spectroscopy: Target Compound: Expected carbonyl stretch at ~1700 cm⁻¹ (cyclohexanone) and C–O–C stretch at ~1100 cm⁻¹ (ethoxy group). Mannich Base : Additional N–H and C–N stretches at ~3300 cm⁻¹ and ~1250 cm⁻¹, respectively.
  • NMR Spectroscopy :
    • Target Compound : Methyl protons at C4 (~δ 1.0 ppm), ethoxy protons (~δ 1.3–1.5 ppm for CH3, δ 3.4–3.6 ppm for OCH2), and carbonyl-proximal protons (~δ 2.5–3.0 ppm).
    • Diphenylethyl Derivative : Aromatic protons at δ 7.16–7.26 ppm and diastereomeric splitting in alkyl regions.

Biological Activity

The biological activity of 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one has been primarily investigated in the context of its interaction with various biological targets, particularly in cancer therapy and neurodegenerative diseases. The compound acts as an inhibitor of ubiquitin-specific protease 7 (USP7) , which plays a critical role in regulating protein degradation pathways, thus influencing cell survival and proliferation.

Research Findings

  • Anticancer Properties : Studies have shown that compounds similar to 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one exhibit significant anticancer activity by modulating the ubiquitin-proteasome system. Inhibitors of USP7 have been identified as promising agents for treating various cancers due to their ability to stabilize tumor suppressor proteins like p53 .
  • Neuroprotective Effects : Emerging research indicates that this compound may also exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. By inhibiting USP7, it may help maintain the stability of proteins involved in neuronal health and function .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on USP7 Inhibition : A study demonstrated that USP7 inhibitors led to increased levels of p53, resulting in apoptosis in cancer cells. This suggests that 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one could similarly enhance p53 activity, promoting cancer cell death .
  • Neurodegeneration Model : In a model of neurodegeneration, compounds targeting USP7 were shown to reduce neuronal apoptosis and improve cognitive function in treated subjects, indicating a potential therapeutic avenue for 2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-one .

Comparative Biological Activity Table

Compound NameBiological ActivityTarget Mechanism
2-(3-Ethoxypropanoyl)-4-methylcyclohexan-1-oneAnticancer, NeuroprotectiveUSP7 Inhibition
Similar USP7 InhibitorsAnticancerStabilizes p53
Other Cyclohexanone DerivativesVaries (antimicrobial, anti-inflammatory)Various mechanisms

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